molecular formula C38H62O3 B3131732 Cholesteryl geranyl carbonate CAS No. 35750-35-7

Cholesteryl geranyl carbonate

Cat. No.: B3131732
CAS No.: 35750-35-7
M. Wt: 566.9 g/mol
InChI Key: ZPMIETAIKPOMBM-GPWIROOVSA-N
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Description

Cholesteryl geranyl carbonate is a synthetic compound belonging to the class of carbonates. It is derived from cholesteryl chloride and geranyl alcohol. The chemical formula of this compound is C38H62O3, and it has a molecular weight of 566.89708 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl geranyl carbonate is synthesized through the reaction of cholesteryl chloride with geranyl alcohol. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the carbonate ester bond. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl geranyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cholesteryl geranyl carbonate exerts its effects through interactions with cellular membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific proteins involved in cholesterol metabolism and signaling pathways, modulating their activity . The molecular targets include enzymes and receptors associated with lipid metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl oleyl carbonate
  • Cholesteryl cetyl carbonate
  • Cholesteryl stearyl carbonate

Uniqueness

Cholesteryl geranyl carbonate is unique due to its specific combination of cholesteryl and geranyl moieties, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications in liquid crystals and advanced materials .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O3/c1-26(2)11-9-13-28(5)21-24-40-36(39)41-31-19-22-37(7)30(25-31)15-16-32-34-18-17-33(29(6)14-10-12-27(3)4)38(34,8)23-20-35(32)37/h11,15,21,27,29,31-35H,9-10,12-14,16-20,22-25H2,1-8H3/b28-21+/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIETAIKPOMBM-GPWIROOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC=C(C)CCC=C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC/C=C(\C)/CCC=C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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